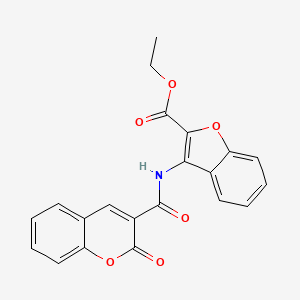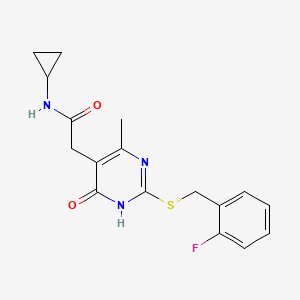
N-(2,6-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would likely show the triazole ring at the center, with the various substituents (the dimethylphenyl group, the phenyl group, the propyl group, and the carboxamide group) attached at the appropriate positions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar carboxamide group might suggest that this compound has some degree of solubility in polar solvents .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Cycloadditions of Lithium Alkynamides
A study on 1-phenyl-1,2,3-triazoles revealed that these compounds, when converted to their corresponding 5-lithio compounds, undergo fragmentation and loss of nitrogen at room temperature. The N-phenylalkynamide salts produced were intercepted in [2 + 2] cycloadditions, leading to various chemical structures and products (Ghose & Gilchrist, 1991).
Synthesis of Fluorescent Molecular Probes
Triazoles like N-(2,6-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide have been used to create new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, making them valuable for developing ultrasensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).
Synthesis and Biological Evaluation
A variety of 1,2,4-triazole derivatives have been synthesized and evaluated for their potential as anticancer agents and inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase. These studies showcase the broad applicability of triazole derivatives in medicinal chemistry (Riaz et al., 2020).
Polyamide Synthesis
Research has explored the synthesis of aromatic polyamides incorporating phenyl-1,3,5-triazine moieties. These polyamides demonstrate properties like high thermal stability and solubility in certain solvents, indicating their potential use in advanced material sciences (Yu et al., 2012).
Mécanisme D'action
Orientations Futures
The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if it showed promising activity as a drug, future research might focus on optimizing its structure for better activity, studying its pharmacokinetics, or testing it in preclinical and clinical trials .
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-1-phenyl-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-4-9-17-19(22-23-24(17)16-12-6-5-7-13-16)20(25)21-18-14(2)10-8-11-15(18)3/h5-8,10-13H,4,9H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPMKCJJGNQZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2820280.png)
![4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2820281.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2820285.png)

![N-{2-[5-(2-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2820287.png)
![N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide hydrochloride](/img/structure/B2820290.png)


![6-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2820294.png)


![5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2820298.png)